Dihydrochelerythrine

Description

Contextualization within Benzophenanthridine Alkaloids

Dihydrochelerythrine is classified as a benzophenanthridine alkaloid, a group of natural products characterized by a specific tetracyclic nitrogen-containing ring system lktlabs.comnih.govcaymanchem.com. These alkaloids are known for their diverse biological activities and are often found in plants belonging to families such as Papaveraceae and Rutaceae caymanchem.commedchemexpress.com. DHC shares structural similarities with other prominent benzophenanthridine alkaloids like chelerythrine (B190780) and sanguinarine (B192314) nih.govwikipedia.org.

Botanical Origin and Natural Occurrence Studies

This compound has been identified and isolated from a variety of plant sources, highlighting its widespread presence in the plant kingdom. Research findings detailing its occurrence in specific botanical species are summarized below and in Table 1.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

| Corydalis yanhusuo | Papaveraceae | Whole plant, ethanol (B145695) extract | medchemexpress.comnih.govresearchgate.netmedchemexpress.comum.edu.mo |

| Macleaya microcarpa | Papaveraceae | Leaves, roots | lktlabs.comcaymanchem.comnih.govtandfonline.comchemsrc.comfishersci.fi |

| Zanthoxylum ailanthoides | Rutaceae | Not specified | nih.govnih.gov |

| Zanthoxylum rhetsa | Rutaceae | Roots, stem barks, conical prickles on stem bark | medchemexpress.comajol.infonih.govbibliotekanauki.plresearchgate.net |

| Zanthoxylum rhoifolium | Rutaceae | Stem bark | nih.gov |

| Zanthoxylum simulans | Rutaceae | Root bark, fruit bark extract | nih.govnih.govresearchgate.netjrespharm.comgoogle.complantaedb.com |

| Zanthoxylum stelligerum | Rutaceae | Not specified | nih.gov |

| Zanthoxylum zanthoxyloides | Rutaceae | Roots, stem bark | frontiersin.orguonbi.ac.kemdpi.comphcogcommn.org |

| Bocconia arborea | Papaveraceae | Bark, aerial parts | caymanchem.comnih.govnih.govcdnsciencepub.comtandfonline.comtandfonline.com |

| Garcinia lucida | Clusiaceae | Stem bark | lktlabs.com |

Isolation from Corydalis yanhusuo

This compound has been isolated from the ethanol extract of Corydalis yanhusuo (family Papaveraceae) through chromatographic and recrystallization techniques medchemexpress.comnih.govresearchgate.netum.edu.mo. This plant, also known as "yan-hu-suo" in Chinese medicine, is traditionally used for pain relief um.edu.mo. Studies have noted that DHC isolated from Corydalis yanhusuo exhibits antifungal activity medchemexpress.commedchemexpress.com. Research has also indicated that this compound may be unstable and can undergo structural conversion to chelerythrine in polar deuteration solvents like DMSO-d₆ and MeOD nih.govresearchgate.net.

Presence in Macleaya microcarpa

DHC has been isolated from the leaves and roots of Macleaya microcarpa, a perennial herb belonging to the Papaveraceae family and widely distributed in China lktlabs.comcaymanchem.comnih.govtandfonline.comchemsrc.comfishersci.fi. Studies have shown that this compound from M. microcarpa possesses significant antifungal activities against various phytopathogenic fungi, including Botrytis cinerea Pers. nih.govtandfonline.comchemsrc.com.

Occurrence in Zanthoxylum Species (Z. rhetsa, Z. simulans, Z. ailanthoides, Z. stelligerum, Z. rhoifolium, Z. zanthoxyloides)

This compound is a commonly reported alkaloid in various Zanthoxylum species (family Rutaceae).

It has been isolated from the roots and stem barks of Zanthoxylum rhetsa medchemexpress.comnih.govbibliotekanauki.pl. Additionally, 6-acetonyldihydrochelerythrin, a derivative, has been isolated from the conical prickles on the stem bark of Z. rhetsa researchgate.net.

DHC has also been reported in Zanthoxylum simulans nih.govnih.govresearchgate.netjrespharm.complantaedb.com. Its presence has been noted in the root bark and fruit bark extract of this species jrespharm.comgoogle.com.

The compound is also present in Zanthoxylum ailanthoides and Zanthoxylum stelligerum nih.govnih.gov.

From Zanthoxylum rhoifolium, this compound has been identified in stem bark extracts nih.gov.

In Zanthoxylum zanthoxyloides, this compound has been isolated from the root bark and stem bark frontiersin.orguonbi.ac.kemdpi.comphcogcommn.org.

Presence in Bocconia arborea

This compound is a known benzophenanthridine alkaloid found in Bocconia arborea (family Papaveraceae) caymanchem.comnih.gov. It has been identified in methanol (B129727) extracts of the bark and aerial parts of the plant nih.govtandfonline.comtandfonline.com. Other related alkaloids like dihydrosanguinarine (B1196270) and 11-acetonylthis compound have also been identified in B. arborea nih.govcdnsciencepub.com.

Identification in Garcinia lucida

This compound was originally identified in the stem bark of Garcinia lucida (family Clusiaceae) lktlabs.com. Derivatives of this compound from Garcinia lucida have been studied for their biological activities lktlabs.com.

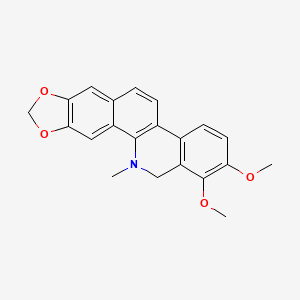

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZAZMCIBRHMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218913 | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-91-7 | |

| Record name | Dihydrochelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrochelerythrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies in Dihydrochelerythrine Research

Spectroscopic and Chromatographic Characterization Techniques

The accurate identification, structural elucidation, and analysis of dihydrochelerythrine and its derivatives rely heavily on advanced spectroscopic and chromatographic techniques. These methods provide critical insights into the compound's chemical structure, purity, and metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. It provides detailed information about the arrangement of atoms and functional groups within the molecule swinburne.edu.ausolubilityofthings.comnih.gov. In the context of this compound, NMR has been crucially applied to monitor its structural conversion processes. Research has shown that this compound exhibits instability and undergoes structural conversion when dissolved in different solvents. For instance, in polar deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4 (B120146) (MeOD), this compound gradually converts directly to chelerythrine (B190780). Conversely, in non-polar reagents like dichloromethane-d2 (B32916) (CD2Cl2), this compound can form pseudobases, chelerythrine, and bimolecular ethers, eventually oxidizing to oxychelerythrine (B131485) as a major product. This phenomenon is attributed to the high reactivity of the C-6 position in this compound to nucleophiles, leading to various derivatives based on solvent effects nih.govresearchgate.net. These NMR-based findings are vital for optimizing extraction, isolation, bioactivity screening, and quality evaluation of medicinal materials containing this compound nih.gov.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental techniques for the separation, identification, and quantification of this compound and its related compounds. HPLC provides excellent separation capabilities, while LC-MS offers high sensitivity and molecular weight information through mass spectrometry detection bvsalud.org. These techniques have been employed to monitor the structural conversion process of this compound, complementing NMR findings by providing chromatographic profiles and mass spectral data for the parent compound and its conversion products nih.govresearchgate.net. Furthermore, Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QqTOF MS) has been utilized in biotransformation studies of this compound in human hepatocyte suspensions. This approach enabled the identification of 11 phase I and 6 phase II metabolites of this compound, providing a detailed understanding of its metabolic fate nih.gov.

Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) represents an advanced evolution in chromatographic and mass spectrometric analysis, offering superior separation resolution, mass measurement accuracy, and sensitivity frontiersin.orgmdpi.com. This methodology has been specifically developed and applied for the comprehensive identification of metabolites of both chelerythrine and this compound in biological matrices, such as rat liver microsomes, urine, feces, bile, and plasma samples researchgate.netnih.gov.

A significant finding from UPLC/ESI-QTOF-MS studies is the demonstration of a reversible interconversion phenomenon between chelerythrine and this compound, occurring both in vitro and in vivo researchgate.netnih.gov. Beyond this interconversion, UPLC/ESI-QTOF-MS has elucidated various other biotransformation pathways for this compound, including demethylation, hydroxylation, methylene (B1212753) dioxy cycle opening, and glucuronidation. These metabolic transformations primarily occur in the side chain of the benzophenanthridine parent structure researchgate.netnih.gov. Specifically, research has identified 22 phase I and 8 phase II metabolites of this compound, contributing significantly to a deeper understanding of its in vivo processing and providing valuable references for the biotransformation research of other similar benzophenanthridine alkaloids nih.gov.

Cell-Based Assays and Biological Activity Quantification

Cell-based assays are essential for quantifying the biological activities of this compound, particularly its cytotoxic effects and impact on cellular processes like cell cycle progression and apoptosis.

Cell Viability Assays for Cytotoxicity Assessment (e.g., MTT, SRB, WST-1)

Cell viability assays are crucial for assessing the cytotoxic potential of compounds on various cell lines mdpi.com. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a widely used colorimetric method for measuring cell metabolic activity, which correlates with cell viability and proliferation researchgate.netnih.govbrandeis.edu.

Studies investigating the cytotoxicity of this compound have employed the MTT assay to evaluate its effects on human promyelocytic leukemia HL-60 cells. While chelerythrine demonstrated a dose-dependent decrease in cell viability with an IC50 of 2.6 µM after 4 hours of treatment, this compound appeared to be less cytotoxic. Exposure of HL-60 cells to 20 µM this compound for 24 hours resulted in a reduction of cell viability to 53% researchgate.netnih.gov. This indicates a moderate cytotoxic effect compared to its oxidized counterpart, chelerythrine.

Table 1: Cytotoxicity of this compound in HL-60 Cells (MTT Assay)

| Compound | Cell Line | Concentration (µM) | Exposure Time (h) | Cell Viability (%) | Reference |

| This compound | HL-60 | 20 | 24 | 53 | researchgate.netnih.gov |

| Chelerythrine | HL-60 | 2.6 (IC50) | 4 | 50 | researchgate.netnih.gov |

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis (e.g., Annexin V/Propidium Iodide Dual Staining)

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including cell cycle distribution and the induction of apoptosis mdpi.combdbiosciences.com. For apoptosis analysis, Annexin V/Propidium Iodide (PI) dual staining is a common and effective method. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptotic or necrotic cells) mdpi.combdbiosciences.commdpi.com.

Research on this compound has utilized flow cytometry with Annexin V/Propidium Iodide dual staining to confirm its effects on human promyelocytic leukemia HL-60 cells. Findings indicate that this compound induces a dose-dependent induction of apoptosis and necrosis in these cells researchgate.netnih.gov. Furthermore, flow cytometry analysis of cell cycle distribution revealed that this compound causes an accumulation of HL-60 cells in the G1 phase of the cell cycle researchgate.netnih.gov. This G1 phase arrest, coupled with the activation of the mitochondrial apoptotic pathway, leads to observed apoptosis and necrosis in HL-60 cells researchgate.netnih.gov. These detailed cellular analyses provide crucial insights into the mechanisms by which this compound exerts its biological effects.

Molecular Interaction and Structural Biology Techniques

Understanding the molecular interactions of this compound is crucial for elucidating its biological functions. Techniques such as G-quadruplex binding affinity studies and molecular modeling provide insights into its target engagement and binding modes.

G-quadruplex Binding Affinity Studies (e.g., Circular Dichroism)

G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich sequences, found in telomeres and oncogene promoters, making them attractive therapeutic targets. This compound has been identified as a potent stabilizer of G-quadruplex DNA structures nih.gov.

Circular Dichroism (CD) spectroscopy is a primary biophysical tool employed to assess the binding affinity and conformational changes induced by small molecules, such as this compound, upon interaction with G-quadruplex DNA nih.govnih.gov. CD spectra provide characteristic signatures for different G-quadruplex topologies: a positive peak at approximately 264 nm and a negative peak at around 245 nm typically indicate a parallel G-quadruplex structure, while an antiparallel topology is often characterized by a positive peak near 295 nm and a negative peak around 260 nm. Hybrid or 3+1 topologies may exhibit a positive peak at 295 nm and another at 260 nm, with a negative peak at 245 nm nih.gov.

Studies have shown that this compound (DHCHL) is a strong G-quadruplex stabilizer, demonstrating an affinity comparable to that of its parent alkaloid, chelerythrine (CHL) nih.gov. The interaction of such compounds with DNA can induce significant changes in the DNA's conformation, which are detectable through alterations in the CD spectrum researchgate.net.

Molecular Modeling and Dynamics Simulations for Binding Mode Elucidation

Molecular modeling and dynamics (MD) simulations are indispensable computational techniques used to complement experimental data by providing atomic-level insights into the binding mechanisms and stability of ligand-nucleic acid complexes nih.govmdpi.com. These simulations can elucidate the specific binding sites, the nature of interactions (e.g., stacking, groove binding), and the conformational adjustments of both the ligand and the G-quadruplex upon binding mdpi.com.

For this compound, molecular modeling and dynamics studies have been instrumental in explaining its binding mode with G-quadruplex structures nih.govnais.net.cn. These computational approaches allow researchers to visualize and analyze the dynamic interactions between this compound and the G-quadruplex, revealing how the compound stabilizes these structures. For instance, similar studies with other G-quadruplex binders have shown that molecular docking can suggest potential binding sites, while subsequent MD simulations can confirm stable binding modes, such as groove binding or external G-tetrad binding, and reveal the specific residues involved in polar interactions mdpi.com. This integrated approach provides a comprehensive understanding of the molecular recognition process.

Proteomic Analysis in Biological Systems (e.g., Ustilaginoidea virens)

Proteomic analysis provides a global view of protein expression changes in biological systems in response to chemical compounds, offering insights into the cellular pathways affected. This compound's effects have been investigated using proteomic approaches, notably in the rice pathogenic fungus Ustilaginoidea virens ricesci.org.

Studies on Ustilaginoidea virens treated with this compound (DHCHE) have revealed significant alterations in protein expression profiles, contributing to the understanding of its antifungal and pro-apoptotic mechanisms ricesci.org. For example, at a concentration of 7.5 mg/L, DHCHE significantly inhibited mycelium growth in U. virens ricesci.org. Quantitative proteomic assays, such as tandem mass tag (TMT)-based proteomics and parallel reaction monitoring (PRM), were employed to identify differentially expressed proteins ricesci.org.

Key proteins identified with altered expression levels in DHCHE-treated U. virens include Fip1, ACP1, PMS2, and COX13 ricesci.org. These proteins are critical components of oxidative phosphorylation and mismatch repair pathways. The observed changes in their expression levels suggest that this compound induces apoptosis in U. virens by interfering with these fundamental cellular processes ricesci.org. The accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential were also observed, further supporting the induction of cell damage in a dose-dependent manner ricesci.org.

The following table summarizes the average fold change ratios in the expression of selected proteins in Ustilaginoidea virens cells after this compound treatment, as determined by proteomic assays:

| Protein | Pathway/Function | Average Fold Change Ratio (TMT-based proteomics) | Average Fold Change Ratio (PRM assay) |

|---|---|---|---|

| Fip1 | Oxidative phosphorylation | Significantly altered (data not explicitly quantified in text, but stated as significant) | Significantly altered (data not explicitly quantified in text, but stated as significant) |

| ACP1 | Oxidative phosphorylation | Significantly altered (data not explicitly quantified in text, but stated as significant) | Significantly altered (data not explicitly quantified in text, but stated as significant) |

| PMS2 | Mismatch repair pathway | Significantly altered (data not explicitly quantified in text, but stated as significant) | Significantly altered (data not explicitly quantified in text, but stated as significant) |

| COX13 | Oxidative phosphorylation | Significantly altered (data not explicitly quantified in text, but stated as significant) | Significantly altered (data not explicitly quantified in text, but stated as significant) |

Transmission Electron Microscopy for Cellular Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of cellular ultrastructures, enabling the visualization of detailed morphological changes within cells and organelles ub.eduuu.se. This technique is crucial for deciphering cell architecture and relating it to function, offering insights into the cytological effects of chemical compounds ub.edu.

In the context of this compound research, TEM has been utilized to observe the impact of the compound on the cellular morphology of Ustilaginoidea virens spores ricesci.org. Upon exposure to this compound, transmission electron micrographs revealed distinct ultrastructural abnormalities in the fungal spores. These changes included incomplete organelles, malformed cell walls, and irregular nuclear membranes ricesci.org. Furthermore, the presence of irregular lipid spheres was noted, indicating a disruption in cellular homeostasis and lipid metabolism ricesci.org. These detailed morphological observations provide direct visual evidence of the cellular damage induced by this compound, complementing the biochemical and proteomic findings regarding its antifungal and pro-apoptotic effects. The ability of TEM to preserve ultrastructure well makes it an invaluable tool for such studies ub.edu.

Pharmacological Profiles and Biological Activities

Antineoplastic and Cytotoxic Activities

Dihydrochelerythrine and its derivatives exhibit significant antineoplastic and cytotoxic effects, primarily through the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of the cell cycle.

This compound has demonstrated inhibitory effects on the proliferation of various human cancer cell lines. In human promyelocytic leukemia HL-60 cells, this compound reduced cell viability, though it appeared less cytotoxic compared to chelerythrine (B190780), with 20 µM this compound reducing viability to 53% after 24 hours researchgate.netnih.govmedchemexpress.comchemfaces.com.

A derivative, 6-methoxy-5,6-dihydrochelerythrine (MDC), has been shown to inhibit the proliferation of pancreatic cancer cells (PANC-1) researchgate.net. Furthermore, C(6)-substituted dihydrobenzo[c]phenanthridine derivatives, including those derived from this compound, have exhibited cytotoxicity against human breast, colorectal, and prostate cancer cell lines, with some derivatives achieving half maximal inhibitory concentration (IC50) values in the range of 0.6–8.2 μM researchgate.netnih.gov. Specifically, 6-acetonyldihydrochelerythrin, another derivative, proved potent against the colon cancer cell line SW-480 and the cervical cancer cell line HeLa researchgate.net. This compound has also shown anticancer potential by activating different cell death pathways in glioblastomas researchgate.netresearchgate.net.

Table 1: Inhibition of Cancer Cell Proliferation by this compound and its Derivatives

| Compound / Derivative | Cell Line | Effect / IC50 Value (µM) | Reference |

| This compound | HL-60 (Leukemia) | 53% viability at 20 µM (24h) | researchgate.netnih.govmedchemexpress.comchemfaces.com |

| This compound | Glioblastoma (C6, U251, GL-15) | Decreased viability (time and dose-dependent) | researchgate.netresearchgate.net |

| 6-methoxy-5,6-dihydrochelerythrine (MDC) | PANC-1 (Pancreatic) | Inhibits cell viability | researchgate.net |

| This compound Derivatives | Human Breast Cancer | IC50 0.6–8.2 µM (some derivatives) | researchgate.netnih.gov |

| This compound Derivatives | Colorectal Cancer | IC50 0.6–8.2 µM (some derivatives) | researchgate.netnih.gov |

| This compound Derivatives | Prostate Cancer (PC-3) | IC50 0.6–8.2 µM (some derivatives) | researchgate.netnih.gov |

| 6-acetonyldihydrochelerythrin | SW-480 (Colon) | Potent cytotoxicity | researchgate.net |

| 6-acetonyldihydrochelerythrin | HeLa (Cervical) | Potent cytotoxicity | researchgate.net |

A key mechanism of this compound's cytotoxic action involves the induction of apoptosis and necrosis in cancer cells. Studies on human leukemia HL-60 cells have shown that this compound activates the mitochondrial apoptotic pathway researchgate.netnih.govchemfaces.comlktlabs.com. This process is accompanied by the dissipation of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and the appearance of cells with sub-G1 DNA content, indicative of DNA fragmentation associated with apoptosis researchgate.netnih.govmedchemexpress.comchemfaces.comlktlabs.com. Similarly, 6-methoxy-5,6-dihydrochelerythrine (MDC) has been found to induce apoptosis in PANC-1 pancreatic cancer cells researchgate.net. Derivatives of this compound have also been shown to induce apoptosis in PC-3 prostate cancer cells, with some derivatives leading to 55% early apoptosis induction researchgate.netnih.gov.

This compound influences the cell cycle progression of cancer cells. In human promyelocytic leukemia HL-60 cells, this compound was found to induce accumulation of cells in the G1 phase of the cell cycle researchgate.netnih.govchemfaces.comresearchgate.net. This G1 phase arrest is a critical checkpoint that can prevent the proliferation of damaged or cancerous cells gsea-msigdb.orgunsri.ac.idnih.gov. Furthermore, 6-methoxy-5,6-dihydrochelerythrine (MDC) inhibits the cell cycle in PANC-1 pancreatic cancer cells researchgate.net, and other this compound derivatives have been observed to cause cell-cycle arrest in various cancer cells researchgate.net.

Benzophenanthridine alkaloids, a class that includes this compound, have demonstrated potential in counteracting tumor resistance. This suggests a promising role for these compounds in overcoming challenges associated with conventional chemotherapy researchgate.net.

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activities, including significant efficacy against various bacterial strains.

This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria.

Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA): this compound has demonstrated good antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) plos.orgfrontiersin.orgresearchgate.netnih.govrsc.orgmdpi.com. It exhibited strong activity against MRSA SK1 with a Minimal Inhibitory Concentration (MIC) value of 8 μg/mL medchemexpress.comchemsrc.comnih.gov. Furthermore, 6-hydroxythis compound, a related alkaloid, showed potent inhibitory effects against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains, with MIC/Minimal Bactericidal Concentration (MBC) values against MRSA as low as 0.98/7.81 μg/mL rsc.orgmdpi.com.

Escherichia coli: this compound exhibited moderate activity against Escherichia coli TISTR 780 with an MIC value of 16 μg/mL medchemexpress.comchemsrc.comnih.gov. However, some studies also indicate that this compound showed poor antibacterial effects against Gram-negative bacteria, including certain Escherichia coli strains frontiersin.orgnih.govfrontiersin.orgresearchgate.net. This suggests variability in its efficacy against different E. coli strains or under different experimental conditions.

Bacillus subtilis: this compound has demonstrated both bacteriostatic and bactericidal activity against Bacillus subtilis plos.org. Derivatives of this compound have also shown high antibacterial activity against Bacillus subtilis at single digit micromolar concentrations researchgate.netmdpi.com.

Micrococcus luteus: Derivatives of this compound displayed high antibacterial activity against Micrococcus luteus at single digit micromolar concentrations researchgate.netmdpi.com.

Mycobacterium vaccae: this compound derivatives have shown high antibacterial activity against Mycobacterium vaccae at single digit micromolar concentrations researchgate.netmdpi.com. Mycobacterium vaccae is a non-pathogenic soil bacterium wikipedia.orgfrontiersin.orgfrontiersin.org.

Xanthomonas oryzae pv. oryzae: Information regarding the specific efficacy of this compound against Xanthomonas oryzae pv. oryzae was not found in the provided research. However, this compound has been noted for its antifungal activity against plant pathogenic fungi such as Botrytis cinerea Pers and Erysiphe medchemexpress.comchemfaces.comlktlabs.comchemsrc.com.

Table 2: Antibacterial Efficacy of this compound and its Derivatives

| Compound / Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Good activity | Good activity | plos.orgfrontiersin.orgresearchgate.netnih.gov |

| This compound | MRSA SK1 | 8 | medchemexpress.comchemsrc.comnih.gov | |

| 6-hydroxythis compound | MRSA | 0.98 | 7.81 | rsc.orgmdpi.com |

| This compound | Escherichia coli TISTR 780 | 16 | medchemexpress.comchemsrc.comnih.gov | |

| This compound | Bacillus subtilis | Bactericidal | plos.org | |

| This compound Derivatives | Bacillus subtilis | Single digit micromolar | researchgate.netmdpi.com | |

| This compound Derivatives | Micrococcus luteus | Single digit micromolar | researchgate.netmdpi.com | |

| This compound Derivatives | Mycobacterium vaccae | Single digit micromolar | researchgate.netmdpi.com |

Molecular and Cellular Mechanisms of Action

Apoptosis Induction Pathways

Dihydrochelerythrine induces apoptosis through a multi-faceted approach, targeting critical cellular components and pathways essential for cell survival and integrity.

A key event in the apoptotic cascade initiated by this compound is the dissipation of mitochondrial membrane potential (MMP). Studies in human promyelocytic leukemia HL-60 cells have demonstrated that exposure to this compound leads to a decrease in cell viability accompanied by apoptotic events, including the loss of mitochondrial membrane potential researchgate.netnih.govchemfaces.com. Similarly, in Ustilaginoidea virens, this compound induced cell damage in a dose-dependent manner, evidenced by a significant decrease in mitochondrial membrane potential and the initiation of apoptosis ricesci.orgricesci.org. This disruption of mitochondrial integrity is a crucial step that can lead to the release of pro-apoptotic factors and subsequent caspase activation.

The dissipation of mitochondrial membrane potential often precedes the activation of caspases, a family of cysteine proteases central to apoptosis. This compound has been shown to activate effector caspases, specifically caspase-9 and caspase-3, in human leukemia HL-60 cells researchgate.netnih.govchemfaces.com. This activation is a hallmark of the mitochondrial apoptotic pathway, indicating that this compound triggers intrinsic apoptotic signaling. It is noteworthy that while chelerythrine (B190780), a related alkaloid, also activates caspase-8, this compound does not exhibit this effect researchgate.netnih.gov. The activation of caspase-3 leads to the cleavage of various cellular substrates, contributing to the morphological and biochemical changes characteristic of apoptotic cell death infona.pl.

Table 1: Effects of this compound on Apoptotic Markers in HL-60 Cells

| Apoptotic Marker | Effect of this compound | Reference |

| Mitochondrial Membrane Potential | Dissipation | researchgate.netnih.govchemfaces.com |

| Caspase-9 Activity | Activation | researchgate.netnih.govchemfaces.com |

| Caspase-3 Activity | Activation | researchgate.netnih.govchemfaces.com |

| Caspase-8 Activity | No elevation | researchgate.netnih.gov |

The accumulation of reactive oxygen species (ROS) is another significant mechanism by which this compound contributes to cellular damage and apoptosis. In Ustilaginoidea virens, exposure to this compound resulted in a marked increase in intracellular reactive oxygen species accumulation compared to control cells ricesci.orgricesci.org. Elevated levels of ROS can induce oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA, thereby promoting cell death pathways nih.gov.

This compound and its derivatives have been observed to perturb the normal features of various cellular organelles. Specifically, 6-(1-hydroxyethyl)-5,6-dihydrochelerythrine, a related compound, significantly perturbed the characteristics of early endosomes, mitochondria, and autophagosomes in Parkinson's Disease patient-derived olfactory cells nih.govresearchgate.netgriffith.edu.au. In the context of its antifungal activity, transmission electron micrographs of Ustilaginoidea virens spores treated with this compound revealed severe cellular damage, including incomplete organelles, malformed cell walls and nuclear membranes, and irregular lipid spheres ricesci.orgricesci.org. These findings suggest a broader impact on cellular homeostasis beyond just mitochondrial dysfunction.

This compound's apoptotic effects also involve the modulation of specific proteins crucial for fundamental cellular processes. In Ustilaginoidea virens, treatment with this compound led to significant differences in the expression levels of Fip1, ACP1, PMS2, and COX13 ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130. These proteins play vital roles in oxidative phosphorylation and mismatch repair pathways ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130. The altered expression of these proteins may represent a contributing factor to the induction of apoptosis observed in this compound-treated U. virens ricesci.orgricesci.org.

Table 2: Modulation of Key Proteins by this compound in Ustilaginoidea virens

| Protein | Pathway Association | Observed Effect | Reference |

| Fip1 | Oxidative Phosphorylation, Mismatch Repair | Significant difference in expression levels | ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130 |

| ACP1 | Oxidative Phosphorylation, Mismatch Repair | Significant difference in expression levels | ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130 |

| PMS2 | Oxidative Phosphorylation, Mismatch Repair | Significant difference in expression levels | ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130 |

| COX13 | Oxidative Phosphorylation, Mismatch Repair | Significant difference in expression levels | ricesci.orgricesci.orgx-mol.netcqvip.comcqvip.com222.198.130 |

Nucleic Acid Interactions

While this compound is known to induce apoptosis and affect cell cycle distribution, specific detailed research findings on its direct interactions with nucleic acids (such as DNA or RNA binding, intercalation, or damage mechanisms) were not identified in the provided search results. The observed effects on cell cycle arrest, particularly in the G1 phase in HL-60 cells, suggest an influence on processes involving DNA replication or integrity, but the precise molecular mechanisms of nucleic acid interaction by this compound itself are not explicitly described researchgate.netnih.govchemfaces.com.

Modulation of Cellular Signaling Pathways

PARP-1 Fragmentation

This compound (DHC) has been observed to induce apoptosis and necrosis in human leukemia HL-60 cells. wikipedia.org Research indicates that active compounds, including derivatives of DHC, can lead to apoptosis-specific fragmentation of Poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov PARP-1 is a nuclear protein crucial for DNA repair, which, upon binding to DNA lesions, catalyzes poly(ADP-ribosyl)ation of nuclear acceptor proteins. wikipedia.org

In the context of programmed cell death, PARP-1 can undergo cleavage by caspases, specifically caspases 3 and 7, at a site located between its DNA-binding domain and automodification domain. wikipedia.org This cleavage results in the formation of 24-kDa and 89-kDa fragments. wikipedia.org The fragmentation of PARP-1 by caspase leads to its inactivation, which, in turn, suppresses DNA repair processes and facilitates caspase-mediated DNA fragmentation during apoptosis. wikipedia.org When DNA damage is extensive, hyper-activation of PARP-1 can lead to the accumulation of poly(ADP-ribose) (PAR) polymers, which contributes to mitochondrial membrane potential dissipation, translocation of apoptosis-inducing factor (AIF) to the nucleus, and ultimately, widespread DNA fragmentation. mpg.de Studies on chelerythrine, a closely related isoquinoline (B145761) alkaloid, have also reported its ability to induce DNA damage and fragmentation of the reparation enzyme PARP-1 in CEM T-leukemia human cells. wikipedia.org Furthermore, chelerythrine treatment has been shown to significantly increase the expression of cleaved-PARP1 protein and elevate the activities of caspase-9 and caspase-3 in HepG2 cells. uni.lu

Mechanisms of Antimicrobial Action

This compound exhibits a wide spectrum of antimicrobial activities, encompassing anti-parasitic, antifungal, and antibacterial effects. wikipedia.org Its mechanisms of action against microorganisms involve several key cellular targets.

Cell Membrane Damaging Mechanisms

This compound demonstrates activity against various microbial pathogens, including Staphylococcus aureus, Streptococcus faecalis, and Candida albicans, with a minimum inhibitory concentration (MIC) of 1.87 μg/ml for all three. metabolomicsworkbench.org A general mechanism attributed to alkaloids, including this compound, is their ability to alter cell membrane permeability. nih.govwikipedia.org this compound has been shown to induce the dissipation of mitochondrial membrane potential in leukemia cells. wikipedia.org

Further insights into membrane-damaging mechanisms come from studies on chelerythrine, a related alkaloid. Chelerythrine has been observed to increase the permeability of cell membranes in Xanthomonas oryzae pv. oryzae (Xoo), a bacterial pathogen. nih.govresearchgate.net Its antibacterial effect is partly attributed to the disruption of channels across bacterial cell membranes, leading to the leakage of proteins from the cell. cdutcm.edu.cn Additionally, chelerythrine can compromise cell wall integrity and membrane permeability, resulting in the extracellular release of vital intracellular components such as ATP, AKP, Na⁺, K⁺, Ca²⁺, and Mg²⁺. cdutcm.edu.cn In fungal cells, this compound treatment of Ustilaginoidea virens spores revealed structural damage, including incomplete organelles, malformed cell walls and nuclear membranes, irregular lipid spheres, and a reduction in mitochondrial membrane potential. nih.gov

Inhibition of Microbial Mycelial Growth and Spore Germination

This compound exhibits potent antifungal activity by inhibiting both mycelial growth and spore germination. It demonstrated significant antifungal activity against 12 plant pathogenic fungi, notably achieving 98.32% mycelial growth inhibition against Botrytis cinerea Pers at a concentration of 50 µg/mL. The compound also effectively inhibited spore germination in vitro in a concentration-dependent manner.

In the context of rice pathogenic fungi, this compound showed high efficacy in inhibiting the mycelium growth of Ustilaginoidea virens, with an inhibition rate of 68.8% at a concentration of 7.5 mg/L, which was approximately 2.4 times more effective than validamycin. nih.gov Similarly, chelerythrine, a related alkaloid, significantly inhibited the growth of Xanthomonas oryzae pv. oryzae at a low concentration of 1.25 μg/mL. nih.govresearchgate.net Furthermore, chelerythrine demonstrated strong inhibitory effects on the spore germination of various fungi, including Septoria microspora (96.67% inhibition) and Curvularia lunata (84.94% inhibition) at a concentration of 1.7 × 10⁻² mg/ml.

Table 1: Inhibition of Mycelial Growth by this compound

| Fungal Species | This compound Concentration | Mycelial Growth Inhibition Rate | Source |

| Botrytis cinerea Pers | 50 µg/mL | 98.32% | |

| Ustilaginoidea virens | 7.5 mg/L | 68.8% | nih.gov |

Table 2: Inhibition of Spore Germination by Chelerythrine

| Fungal Species | Chelerythrine Concentration | Spore Germination Inhibition Rate | Source |

| Septoria microspora | 1.7 × 10⁻² mg/ml | 96.67% | |

| Curvularia lunata | 1.7 × 10⁻² mg/ml | 84.94% | |

| Septoria microspora | 1.7 × 10⁻⁶ mg/ml | 47.64% | |

| Curvularia lunata | 1.7 × 10⁻⁶ mg/ml | 12.05% | |

| Fusarium oxysporum f. cucumerinum | 1.7 × 10⁻⁶ mg/ml | 37.01% | |

| Fusarium oxysporum f. sp. lycopersici | 1.7 × 10⁻⁶ mg/ml | 19.72% | |

| Sphaeropsis juglandis | 1.7 × 10⁻⁶ mg/ml | 18.12% |

Drug-Target Interaction Network Analysis (e.g., Macleaya cordata isoquinoline alkaloids)

This compound is a benzophenanthridine alkaloid naturally occurring in plants such as Macleaya cordata. wikipedia.orgmetabolomicsworkbench.org Investigations into the antimicrobial mechanisms of isoquinoline alkaloids from Macleaya cordata have utilized drug-target interaction network analysis. In one such study, this compound (identified as C6) was found to interact with 23 distinct targets through reverse pharmacophore database screening technology. nih.gov This approach significantly enhances the efficiency of target screening, providing a highly focused method for elucidating the antibacterial mechanisms of these compounds. nih.gov The identified targets within the interaction network of Macleaya cordata alkaloids are implicated in various biological processes, including those relevant to microorganisms. Beyond this compound, other active isoquinoline alkaloids found in Macleaya cordata extract that contribute to its antibacterial effects include sanguinarine (B192314), chelerythrine, protopine, and allocryptopine.

Structure Activity Relationship Sar Studies

Impact of Substituent Groups on Biological Activity

The position and nature of substituent groups on the dihydrochelerythrine molecule significantly modulate its biological activity.

C-6 Position Substitutions and Cytotoxicity

Modifications at the C-6 position of the this compound scaffold have been extensively studied for their impact on cytotoxicity. A series of C-6 substituted dihydrobenzo[c]phenanthridines, including β-aminomalonates, α-aminophosphonates, and nitroalkyl derivatives, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines researchgate.netnih.gov.

Research findings indicate that the incorporation of specific malonic esters, dialkyl phosphites, and nitro alkanes at the C-6 position can significantly enhance the cytotoxic properties of these compounds researchgate.netnih.gov. For instance, certain β-aminomalonates, α-aminophosphonates, and nitroalkyl derivatives exhibited half maximal inhibitory concentration (IC50) values ranging from 0.6 to 8.2 μM researchgate.netnih.gov. Notably, derivatives such as 1b, 2b (a dihydrosanguinarine (B1196270) derivative, but structurally analogous in the context of C-6 modification), and 2h demonstrated the lowest IC50 values, with 2b showing potency comparable to the positive control doxorubicin (B1662922) researchgate.netnih.gov.

Other C-6 substitutions also show promising effects:

6-acetonylthis compound, 6-cyanothis compound, and 6-methoxythis compound (B1247118) have demonstrated promising cytopathic effects on cancer cell lines, including HCT-8, HCT116, and SW620 researchgate.net.

6-cyano this compound (CNC), an artificial derivative, exhibited IC50 values of 1.85 μM against NB4 cells and 12.72 μM against MKN-45 cells nih.gov.

6-alkoxydihydro and 6-cyanodihydro derivatives of chelerythrine (B190780) (C1–C5) and sanguinarine (B192314) (S1–S5) displayed significant antifungal activities, with inhibition rates of 40.2%–100% against seven tested fungi at 100 µg/mL mdpi.com.

Specific derivatives like 6S/R-acroleinyl-dihydrochelerythrine and 6-acetaldehyde-dihyrochelerythrine have shown good inhibitory effects on MCF-7 breast cancer cells, with IC50 values below 20 μM researchgate.netmdpi.comresearchgate.netrsc.org.

The following table summarizes some reported cytotoxicity data for C-6 substituted this compound derivatives:

| Derivative Type (C-6 Substitution) | Cancer Cell Line(s) | IC50 Value Range (µM or µg/mL) | Reference |

| β-aminomalonates | PC-3 (prostate cancer) | 0.6–8.2 µM (for a series including DHCHE derivatives) | researchgate.netnih.gov |

| α-aminophosphonates | PC-3 (prostate cancer) | 0.6–8.2 µM (for a series including DHCHE derivatives) | researchgate.netnih.gov |

| Nitroalkyl derivatives | PC-3 (prostate cancer) | 0.6–8.2 µM (for a series including DHCHE derivatives) | researchgate.netnih.gov |

| 6-cyano this compound (CNC) | NB4, MKN-45 | 1.85 µM (NB4), 12.72 µM (MKN-45) | nih.gov |

| 6-acetonylthis compound | HCT-8, HCT116, SW620 | Promising cytopathic effect | researchgate.net |

| 6-cyanothis compound | HCT-8, HCT116, SW620 | Promising cytopathic effect | researchgate.net |

| 6-methoxythis compound | HCT-8, HCT116, SW620 | Promising cytopathic effect | researchgate.net |

| This compound derivatives | HCT-15 | 2.7–37.1 µg/mL | researchgate.net |

| 6S/R-acroleinyl-dihydrochelerythrine | MCF-7 (breast cancer) | < 20 µM | researchgate.netmdpi.comresearchgate.netrsc.org |

| 6-acetaldehyde-dihyrochelerythrine | MCF-7 (breast cancer) | < 20 µM | researchgate.netmdpi.comresearchgate.netrsc.org |

| 6-ethoxy-ethaniminyl-dihydrochelandine | MCF-7 (breast cancer) | < 20 µM | researchgate.netmdpi.comresearchgate.netrsc.org |

C-7 and C-8 Position Group Influence

The nature of groups at the C-7 and C-8 positions significantly impacts the biological activity of this compound and its analogues. The presence of an electron-donating 7,8-methylenedioxy group in dihydrosanguinarine derivatives (structurally similar to this compound) has been observed to lead to higher cytotoxicity compared to derivatives lacking this group researchgate.netnih.gov.

In the context of antimicrobial activity, sanguinarine, which possesses a methylenedioxy group at C-7 and C-8, demonstrated a broader antibacterial spectrum than chelerythrine, which has methoxyl groups at these positions plos.orgplos.orgresearchgate.net. Conversely, a 7,8-methoxy group, when compared to a 7,8-methylenedioxy group, was found to enhance antifungal activity to a certain extent mdpi.complos.orgresearchgate.net. This compound, featuring two methoxyl groups at positions 7 and 8, was identified as the most active among certain dihydroalkaloids from Zanthoxylum rhoifolium plos.orgresearchgate.net. The diminished activity of dihydroavicine, which has a methylenedioxy group at positions 8-9, further underscores the importance of substitutions at positions 7 and 8 for antimicrobial efficacy plos.orgresearchgate.net.

Role of the N-methyl Quaternary Nitrogen and Iminium Group

The N-methyl quaternary nitrogen and the iminium group are critical structural features in the parent quaternary benzo[c]phenanthridine (B1199836) alkaloids like chelerythrine. The charged iminium form of chelerythrine is known to undergo nucleophilic addition with biological amines or thiols, leading to modifications of DNA and proteins and subsequent induction of cell death researchgate.netnih.gov. The C=N+ moiety has been identified as a determinant for the antifungal activity of sanguinarine and chelerythrine molaid.com.

While cationic iminium alkaloids generally exhibit stronger activity than their corresponding uncharged dihydro bases researchgate.net, some recent research suggests that the iminium group itself may not be strictly essential for cytotoxicity in cancer cell lines researchgate.net. The presence of a nitrogen ring substituted with a methyl group, or in the form of a tertiary amine or a quaternary salt, is generally considered important for antimicrobial activity researchgate.net. This compound, being a reduced form, lacks the iminium bond present in chelerythrine.

Influence of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of substituents on the this compound scaffold and its analogues significantly impacts biological activity. For 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines (CATHIQs), which are structurally simple analogues of 6-cyano this compound, the introduction of electron-withdrawing substituents such as halogen atoms, nitro groups, or trifluoromethyl groups led to a significant improvement in activity nih.govresearchgate.net. Conversely, the presence of electron-donating groups like methyl or methoxyl in these analogues generally caused a reduction in activity nih.govresearchgate.net. This suggests that for certain mechanisms of action, an electron-deficient character in specific regions of the molecule might be beneficial.

Comparative SAR with Parent Alkaloids

This compound is the reduced form of chelerythrine, and their SAR profiles exhibit notable differences. Generally, the parent quaternary alkaloid, chelerythrine, demonstrates higher activity than its hydrogenated counterpart, this compound, in terms of antimicrobial effects plos.orgresearchgate.net. For instance, chelerythrine induced a dose-dependent decrease in HL-60 cell viability with an IC50 of 2.6 μM, whereas this compound at 20 μM reduced cell viability to only 53%, indicating its lower cytotoxicity researchgate.net.

However, the SAR becomes more nuanced with derivatives:

Artificial derivatives like 6-cyano dihydrosanguinarine (CNS) and 6-cyano this compound (CNC) are derived from sanguinarine and chelerythrine, respectively nih.gov. CNS showed superior activity compared to CNC against NB4 cells (IC50 = 0.53 μM for CNS vs. 1.85 μM for CNC) and MKN-45 cells (IC50 = 1.53 μM for CNS vs. 12.72 μM for CNC) nih.gov.

Some C-6 functionalized N-methyl-5,6-dihydrobenzo[c]phenanthridines, which are derivatives of dihydrosanguinarine and this compound, have been found to be more potent than chelerythrine and sanguinarine themselves researchgate.net.

When comparing the influence of substituents, sanguinarine (with a 7,8-methylenedioxy group) generally exhibited a broader antibacterial spectrum than chelerythrine (with 7,8-methoxyl groups) plos.orgplos.orgresearchgate.net.

The electron-donating 7,8-methylenedioxy group in dihydrosanguinarine derivatives has been linked to higher cytotoxicity compared to this compound derivatives, suggesting that the specific substitution patterns on the benzophenanthridine core play a significant role in modulating activity researchgate.netnih.gov.

These comparative studies highlight that while the quaternary nature often confers higher potency in parent alkaloids, strategic modifications, particularly at the C-6 position of the dihydro forms, can lead to highly cytotoxic derivatives that surpass the activity of their parent compounds.

Synthesis and Derivatization Strategies

De Novo Synthetic Routes for Dihydrochelerythrine

The complete chemical synthesis of this compound from simple starting materials, known as de novo synthesis, provides a reliable and adaptable source of the compound, independent of its natural availability. This approach also allows for the introduction of structural modifications that are not easily achieved through the derivatization of the natural product itself.

Intramolecular Suzuki Coupling Approaches

A prominent and effective strategy for the de novo synthesis of this compound involves an intramolecular Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the construction of the polycyclic core of this compound.

One reported route commences with the synthesis of a 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative. This key intermediate is then subjected to an intramolecular Suzuki coupling reaction. The reaction proceeds via the in situ generation of an arylborane, which then couples with the second aryl halide within the same molecule, effectively closing the final ring of the benzo[c]phenanthridine (B1199836) skeleton to yield this compound. chemrxiv.org This synthetic pathway is advantageous due to its efficiency and the relatively mild conditions required for the key cyclization step.

Chemical Modification and Derivatization of this compound

To explore the structure-activity relationships and develop analogues with improved therapeutic properties, various chemical modifications have been performed on the this compound scaffold. These strategies range from the functionalization of existing positions to the synthesis of entirely new derivatives.

C(sp³)–H Functionalization for Enhanced Cytotoxicity

A modern and powerful approach to modifying the this compound molecule is through the direct functionalization of its C(sp³)–H bonds. This method allows for the introduction of new substituents at positions that are traditionally difficult to functionalize. Specifically, the C-6 position of this compound has been a target for such modifications.

By employing a mild, copper-catalyzed C(sp³)–H functionalization, a variety of nucleophiles can be introduced at the C-6 position. This has led to the synthesis of a series of C(6)–substituted this compound derivatives. The introduction of specific functional groups, such as β-aminomalonates, α-aminophosphonates, and nitroalkyl derivatives, has been shown to significantly enhance the cytotoxic activity of the parent compound against various human cancer cell lines, including breast, colorectal, and prostate cancer. nih.gov

For instance, certain β-aminomalonate and nitroalkyl derivatives of this compound have demonstrated half-maximal inhibitory concentration (IC50) values in the low micromolar range, with some compounds exhibiting potency comparable to the established anticancer drug doxorubicin (B1662922). nih.gov These findings underscore the potential of C(sp³)–H functionalization as a strategy for the development of highly potent cytotoxic agents based on the this compound scaffold.

Synthesis of 6-Substituted this compound Analogues (e.g., 6-acetonylthis compound, 6-cyano this compound)

Beyond C-H functionalization, more traditional synthetic methods have been employed to introduce substituents at the C-6 position of this compound. These modifications have resulted in a range of analogues with diverse biological activities.

6-Acetonylthis compound: This derivative can be synthesized from this compound through an oxidation and subsequent acetonylation process. nih.gov (±)-6-Acetonylthis compound and its individual enantiomers have been screened against various human cancer cell lines. They have shown varied inhibitory effects, for example, against human colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines, with inhibition percentages ranging from 15-48%. chemrxiv.org

6-Cyanothis compound: The introduction of a cyano group at the C-6 position has also been explored. Along with 6-acetonylthis compound and 6-methoxythis compound (B1247118), 6-cyanothis compound has demonstrated a promising cytopathic effect on cancer cells such as HCT-8, HCT116, and SW620. nih.gov

The following table summarizes the cytotoxic activity of selected 6-substituted this compound derivatives against the HCT-15 human colorectal cancer cell line.

| Compound | IC50 (µg/mL) |

| This compound Derivative 1 | 2.7 |

| This compound Derivative 2 | 37.1 |

| Doxorubicin (Reference) | Not specified |

| Data sourced from a study on this compound derivatives, highlighting the range of cytotoxicities achieved through substitution at the C-6 position. nih.gov |

Semisynthetic Approaches to Novel Derivatives (e.g., diisoprenylated derivatives like lucidamine B)

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy for generating novel derivatives. In the context of benzo[c]phenanthridine alkaloids, this can involve the introduction of complex side chains, such as isoprenyl groups. While the direct semisynthesis of the diisoprenylated derivative lucidamine B from this compound is not extensively detailed in the available literature, the general concept of modifying natural alkaloids to produce more complex structures is a well-established practice in medicinal chemistry. Such modifications can significantly alter the pharmacological properties of the parent compound.

Generation of Structurally Simple Analogues (e.g., 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines)

In addition to modifying the core this compound structure, another approach to developing new therapeutic agents is the synthesis of structurally simpler analogues that retain key pharmacophoric features. 1-Cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines (CATHIQs) represent a class of such simplified analogues. These compounds mimic certain structural aspects of the more complex benzo[c]phenanthridine alkaloids.

These simpler analogues have been synthesized and evaluated for their anticancer activity. Studies have shown that CATHIQs can induce apoptosis in cancer cells. For example, specific derivatives have been observed to induce early-stage apoptosis in NB4 (human promyelocytic leukemia) and MKN-45 (human gastric adenocarcinoma) cells. The mechanism of this apoptosis induction is thought to involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the inhibition of PI3K/Akt and ERK pathways, and the activation of p38.

The following table presents data on the pro-apoptotic activity of two representative 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinoline derivatives.

| Compound | Cell Line | Effect |

| 1-Cyano-2-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | NB4 | Induction of early-stage apoptosis |

| 1-Cyano-2-(4-trifluoromethylphenyl)-1,2,3,4-tetrahydroisoquinoline | MKN-45 | Induction of early-stage apoptosis |

| This data highlights the potential of simplified analogues to mimic the pro-apoptotic effects of more complex natural products. |

Biosynthesis and Biotransformation Studies

Metabolic Pathways of Dihydrochelerythrine in Biological Systems (in vitro/in vivo)

The metabolism of this compound has been investigated in both in vitro and in vivo models, particularly in rats, revealing a complex network of biotransformation reactions. These studies, utilizing techniques such as ultra-performance liquid chromatography combined with mass spectrometry, have identified numerous metabolites in various biological samples, including plasma, urine, bile, and feces, as well as in incubations with rat liver microsomes. A key finding is the identification of 22 phase I and eight phase II metabolites of this compound, highlighting the extensive nature of its metabolic conversion. nih.gov

Reversible Interconversion with Chelerythrine (B190780)

A notable aspect of this compound's metabolism is its reversible interconversion with its oxidized counterpart, chelerythrine. nih.gov This dynamic equilibrium between the reduced (this compound) and oxidized (chelerythrine) forms is a significant metabolic feature observed both in vitro and in vivo. nih.gov This interconversion suggests that the biological activity of one compound may be influenced by its conversion to the other within the biological system. This compound is, in fact, a product of chelerythrine reduction. nih.gov

Phase I Metabolic Reactions (e.g., Demethylation, Hydroxylation, Methylene (B1212753) Dioxy Cycle Opening)

Phase I metabolism of this compound primarily involves reactions that introduce or expose functional groups, thereby increasing the polarity of the molecule. The principal Phase I reactions identified for this compound are demethylation, hydroxylation, and the opening of the methylene dioxy cycle. nih.gov These reactions predominantly occur on the side chain of the benzophenanthridine parent structure. nih.gov

Table 1: Key Phase I Metabolic Reactions of this compound

| Reaction Type | Description |

| Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent on the aromatic rings. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings or other parts of the molecule. |

| Methylene Dioxy Cycle Opening | Cleavage of the methylenedioxy bridge, resulting in the formation of two hydroxyl groups. |

These oxidative reactions are typically catalyzed by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes. nih.govmdpi.com

Phase II Metabolic Reactions (e.g., Glucuronidation)

Following Phase I metabolism, the modified this compound metabolites, as well as the parent compound itself, can undergo Phase II conjugation reactions. The primary Phase II metabolic pathway identified for this compound is glucuronidation. nih.gov In this process, a glucuronic acid moiety is attached to a hydroxyl group on the metabolite, significantly increasing its water solubility and facilitating its excretion from the body via urine or bile. nih.govnih.gov Studies have identified eight phase II glucuronide conjugates of this compound in rats. nih.gov

Enzymatic Activities Involved in Biotransformation (e.g., Rat Liver Microsomes)

The biotransformation of this compound is heavily reliant on the enzymatic machinery present in the liver. In vitro studies have extensively used rat liver microsomes to elucidate the metabolic pathways. nih.gov Liver microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com

The observed Phase I reactions of demethylation and hydroxylation of this compound are characteristic of CYP450-mediated catalysis. nih.govmdpi.com While the specific CYP450 isoforms responsible for this compound metabolism have not been fully detailed in the available literature, it is evident that this enzyme system plays a crucial role. The metabolic conversions observed in rat liver microsomes are instrumental in predicting the metabolic fate of the compound in in vivo systems. nih.gov

General Biosynthetic Pathways of Benzophenanthridine Alkaloids

This compound belongs to the benzophenanthridine class of alkaloids, which are derived from the broader category of benzylisoquinoline alkaloids (BIAs) in plants. The biosynthesis of these complex molecules begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to form the key intermediate (S)-reticuline. nih.govfrontiersin.org

From (S)-reticuline, the pathway to benzophenanthridine alkaloids branches off, with the first committed step being the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine (B55584) bridge enzyme (BBE). cdnsciencepub.com (S)-scoulerine then undergoes a series of modifications, including the formation of methylenedioxy bridges and N-methylation, to yield intermediates such as (S)-stylopine. cdnsciencepub.com

Further enzymatic reactions, including hydroxylations and oxidations, lead to the formation of protopine-type intermediates, which are then converted to the benzophenanthridine skeleton of compounds like sanguinarine (B192314) and chelerythrine. cdnsciencepub.com this compound is formed by the reduction of chelerythrine.

Table 2: Key Intermediates in the General Biosynthetic Pathway of Benzophenanthridine Alkaloids

| Intermediate | Precursor | Key Enzyme(s) |

| (S)-Reticuline | Tyrosine-derived precursors | Multiple enzymes |

| (S)-Scoulerine | (S)-Reticuline | Berberine bridge enzyme (BBE) |

| (S)-Stylopine | (S)-Scoulerine | Cheilanthifoline synthase, Stylopine synthase |

| Chelerythrine | Protopine-type intermediates | Multiple enzymes |

| This compound | Chelerythrine | Reductase enzymes |

Chemical Stability and Interconversion Dynamics

Solvent-Dependent Structural Conversion Pathways

The stability of dihydrochelerythrine is markedly influenced by the polarity of the solvent in which it is dissolved. nih.gov Studies utilizing Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) have elucidated distinct conversion pathways in different solvent systems. nih.gov

In polar deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4 (B120146) (MeOD), this compound undergoes a gradual and direct conversion to chelerythrine (B190780). nih.gov This transformation is a key consideration for researchers working with this compound in common laboratory solvents.

Conversely, in non-polar reagents like dichloromethane-d2 (B32916) (CD2Cl2), the conversion process is more complex. nih.gov this compound initially forms a pseudobase, chelerythrine, and a bimolecular ether. nih.gov This mixture of intermediates subsequently undergoes oxidation, leading to the formation of oxychelerythrine (B131485) as the primary final product. nih.gov The reactivity of the C-6 position in the this compound molecule is a critical factor driving these solvent-dependent transformations. nih.govresearchgate.net This position is highly susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the surrounding chemical environment. nih.govresearchgate.net

| Solvent Type | Intermediate Products | Major Final Product |

|---|---|---|

| Polar (e.g., DMSO-d6, MeOD) | None explicitly identified, direct conversion | Chelerythrine |

| Non-polar (e.g., CD2Cl2) | Pseudobase, Chelerythrine, Bimolecular ether | Oxychelerythrine |

Formation of Pseudobases and Other Intermediates

The formation of pseudobases is a characteristic reaction of quaternary benzo[c]phenanthridine (B1199836) alkaloids, including the structurally related chelerythrine. The C=N+ bond within these molecules is sensitive to nucleophilic attack, particularly at the C-6 position. mdpi.com In the case of this compound in non-polar solvents, the formation of a pseudobase is a key initial step in its conversion pathway. nih.gov

For the related compound chelerythrine, its interaction with protic solvents like methanol (B129727) or ethanol (B145695) leads to the formation of adducts at the C-6 atom. mdpi.com For instance, in methanol, chelerythrine reacts to form 6-methoxy-5,6-dihydrochelerythrine. mdpi.comresearchgate.net Similarly, in alkaline aqueous solutions, it can form 6-hydroxy-5,6-dihydrochelerythrine. mdpi.comresearchgate.net While these specific examples relate to chelerythrine, the underlying reactivity at the C-6 position is analogous to the instability and intermediate formation observed with this compound. nih.gov The conversion of this compound in non-polar media involves the formation of not only a pseudobase but also a bimolecular ether, highlighting the complex series of reactions that can occur. nih.gov

Implications for Extraction, Isolation, and Bioactivity Screening

The demonstrated instability of this compound has significant practical consequences for phytochemical and pharmacological research. nih.gov The choice of solvents during the extraction and isolation of this compound from natural sources, such as Corydalis yanhusuo, can inadvertently lead to the formation of artifacts, thereby complicating the purification process and potentially leading to the misidentification of compounds. nih.govresearchgate.net

Furthermore, the solvent-dependent conversion of this compound is a critical factor in bioactivity screening. nih.gov The observed biological effects may not be attributable to this compound itself but rather to one of its conversion products, such as chelerythrine or oxychelerythrine. nih.gov This is particularly relevant as chelerythrine is known to possess a wide range of biological activities, including cytotoxicity. nih.gov Therefore, understanding the chemical transformations that this compound undergoes in different assay media is essential for the accurate interpretation of bioactivity data and for the quality evaluation of medicinal materials containing this and similar alkaloids. nih.govresearchgate.net

Preclinical Efficacy and Toxicity Assessments Academic Focus

In Vitro Efficacy Studies

Dihydrochelerythrine and its derivatives have demonstrated notable in vitro efficacy across various human cancer cell lines and against phytopathogenic fungi.

Human Cancer Cell Lines: this compound derivatives have shown promising cytopathic effects on several human cancer cell lines, including HCT-8, HCT116, and SW620 researchgate.net. For the HCT-15 cell line, this compound derivatives yielded IC50 values ranging between 2.7 and 37.1 µg/mL researchgate.net. Furthermore, nine derivatives of this compound exhibited significant inhibitory effects on the proliferation of leukemia cell lines Jurkat Clone E6-1 and THP-1, with IC50 values in the range of 0.18–7.94 µM researchgate.net. Against PC-3 cells, some derivatives displayed IC50 values between 0.6 and 8.2 µM researchgate.net.

In other studies, this compound inhibited the proliferation of liver cancer (HCC) cells with an IC50 of 8.9 µM and breast cancer (BT549) cells with an IC50 of 21.2 µM busitema.ac.ug. However, this compound appeared less cytotoxic in human promyelocytic leukemia HL-60 cells, where exposure to 20 µM for 24 hours reduced cell viability to 53% researchgate.netnih.gov. A specific derivative, 6-acetonyldihydrochelerythrin, showed potent cytotoxicity against the colon cancer cell line SW480 (IC50 29.74 µM) and was specific to cervical cancer cell line HeLa researchgate.net.

Table 1: In Vitro Efficacy of this compound and its Derivatives against Human Cancer Cell Lines

| Cell Line | Compound | IC50 Value (Unit) | Reference |

| HCT-8 | This compound derivatives | Promising cytopathic effect | researchgate.net |

| HCT116 | This compound derivatives | Promising cytopathic effect | researchgate.net |

| SW620 | This compound derivatives | Promising cytopathic effect | researchgate.net |

| HCT-15 | This compound derivatives | 2.7-37.1 µg/mL | researchgate.net |

| Jurkat Clone E6-1 | This compound derivatives | 0.18-7.94 µM | researchgate.net |

| THP-1 | This compound derivatives | 0.18-7.94 µM | researchgate.net |

| PC-3 | This compound derivatives | 0.6-8.2 µM | researchgate.net |

| Liver Cancer (HCC) | This compound | 8.9 µM | busitema.ac.ug |

| Breast Cancer (BT549) | This compound | 21.2 µM | busitema.ac.ug |

| Human Promyelocytic Leukemia (HL-60) | This compound | >20 µM (53% viability at 20 µM) | researchgate.netnih.gov |

| Colon Cancer (SW480) | 6-acetonyldihydrochelerythrin | 29.74 µM | researchgate.net |

| Cervical Cancer (HeLa) | 6-acetonyldihydrochelerythrin | Specific activity | researchgate.net |

Antifungal Activity (Plant Pathogenic Fungi): this compound has been evaluated for its antifungal properties against various plant pathogenic fungi. It demonstrated high antifungal activity against Botrytis cinerea Pers., showing 98.32% mycelial growth inhibition at a concentration of 50 µg/mL nih.govresearchgate.net. The compound also inhibited spore germination in vitro in a concentration-dependent manner nih.gov. While sanguinarine (B192314), a related isoquinoline (B145761) alkaloid, showed high antifungal activity against Magnaporthe oryzae with an EC50 of 6.96 µg/mL, this compound's direct EC50 for M. oryzae was not explicitly stated in the provided snippets researchgate.net.

Table 2: In Vitro Antifungal Activity of this compound against Plant Pathogenic Fungi

| Fungus | Inhibition Rate / EC50 (Unit) | Concentration | Type of Activity | Reference |

| Botrytis cinerea Pers. | 98.32% mycelial growth inhibition | 50 µg/mL | Mycelial growth inhibition | nih.govresearchgate.net |

| Magnaporthe oryzae | 6.96 µg/mL (Sanguinarine, related) | Not specified for DHC | Mycelial growth inhibition | researchgate.net |

In Vivo Efficacy Models

This compound has shown efficacy in various in vivo models, including plant disease and animal infection models.

Plant Disease Models for Antifungal Activity: In vivo studies have demonstrated that this compound, along with dihydrosanguinarine (B1196270), exhibits potent protective and curative effects against plant diseases caused by Erysiphe graminis (powdery mildew) and Botrytis cinerea (grey mold) nih.govresearchgate.net. This suggests its potential as a botanical fungicide.

Animal Infection Models for Antiparasitic Activity: this compound has shown antiparasitic activity in animal models. In tests against Ichthyophthirius multifiliis, a protozoan causing disease in freshwater fish, this compound was effective with a median effective concentration (EC50) of 9.43 mg/L in richadsin (fish) nih.gov.

Xenograft Models for Anticancer Activity: While direct tumor reduction data in xenograft models specifically for this compound is not as extensively detailed as for some related compounds, studies indicate its anticancer potential through mechanistic actions. This compound has been reported to show anticancer potential by activating different cell death pathways in glioblastomas researchgate.net. It acts as a chemosensitizing agent selective for glioma cells researchgate.net. Furthermore, in human promyelocytic leukemia HL-60 cells, this compound has been observed to affect cell cycle distribution, activate the mitochondrial apoptotic pathway, and induce apoptosis and necrosis researchgate.netnih.gov.

Table 3: In Vivo Efficacy of this compound

| Model Type | Model Organism/Disease | Effect | Reference |

| Antifungal (Plant Disease) | Erysiphe graminis (powdery mildew) | Potent protective and curative effects | nih.govresearchgate.net |

| Antifungal (Plant Disease) | Botrytis cinerea (grey mold) | Potent protective and curative effects | nih.govresearchgate.net |

| Antiparasitic (Animal) | Ichthyophthirius multifiliis in richadsin (fish) | Effective with EC50 of 9.43 mg/L | nih.gov |

| Anticancer (Cell-based, in vivo implications) | Human (U251, GL-15) and murine (C6) glioblastoma cells | Acts as a chemosensitizing agent selective for glioma cells, activating different cell death pathways. | researchgate.net |

| Anticancer (Cell-based, in vivo implications) | HL-60 human promyelocytic leukemia cells | Affects cell cycle distribution, activates mitochondrial apoptotic pathway, and induces apoptosis and necrosis. | researchgate.netnih.gov |

Comparative Cytotoxicity with Standard Agents

Comparisons of this compound and its derivatives with standard chemotherapeutic agents like Doxorubicin (B1662922) and Cisplatin provide context for their cytotoxic potential. Some this compound derivatives have shown IC50 values against HCT-15 cells ranging from 2.7 to 37.1 µg/mL, which are comparable to those of Doxorubicin researchgate.net. Similarly, against PC-3 cells, certain derivatives exhibited IC50 values between 0.6 and 8.2 µM, with some showing potency comparable to Doxorubicin researchgate.net.

However, this compound itself appeared less cytotoxic than its oxidized form, chelerythrine (B190780). For instance, in human promyelocytic leukemia HL-60 cells, chelerythrine had an IC50 of 2.6 µM after 4 hours of treatment, while this compound at 20 µM for 24 hours only reduced cell viability to 53%, indicating lower cytotoxicity researchgate.netnih.gov. Standard agents like Doxorubicin and Cisplatin are known for their broad cytotoxicity, affecting both cancerous and normal cells mdpi.comuin-malang.ac.id.

Table 4: Comparative Cytotoxicity of this compound with Standard Agents